6-Chloro-4-cyanonicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3ClN2O2 |
|---|---|
Molecular Weight |
182.56 g/mol |
IUPAC Name |
6-chloro-4-cyanopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-1-4(2-9)5(3-10-6)7(11)12/h1,3H,(H,11,12) |
InChI Key |
OBVSBUPKQVJVQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 4 Cyanonicotinic Acid
Established Synthetic Routes to 6-Chloro-4-cyanonicotinic Acid
Halogenation and Cyanation Strategies from Precursor Nicotinic Acid Derivatives
The synthesis can be envisioned starting from nicotinic acid or a closely related derivative. The introduction of the chlorine atom at the 6-position and a cyano group at the 4-position requires regioselective functionalization.
A plausible route involves the initial N-oxidation of a nicotinic acid derivative. The resulting pyridine (B92270) N-oxide can then be selectively chlorinated. For instance, treatment of pyridine N-oxides with phosphorus oxychloride (POCl₃) is a well-established method for introducing a chlorine atom, typically at the 2- or 4-positions. stackexchange.com Starting with a 4-substituted nicotinic acid N-oxide could direct chlorination to the 6-position.
Following chlorination, the cyano group can be introduced. If the 4-position is pre-functionalized with a suitable leaving group (e.g., another halogen), a nucleophilic substitution with a cyanide salt, such as potassium cyanide, can be employed. Alternatively, a Sandmeyer-type reaction could be utilized if an amino group is present at the 4-position. Another approach involves the direct conversion of a carboxylic acid or an amide derivative at the 4-position into a nitrile. For example, carboxylic acids can be converted to nitriles via their corresponding amides followed by dehydration. nih.gov
More modern, direct methods for decarboxylative cyanation of (hetero)aromatic carboxylic acids have also been developed. These methods often use copper or palladium catalysts with a non-toxic cyanide source like K₄Fe(CN)₆, proceeding under aerobic conditions. thieme-connect.degoogle.com Such a strategy could potentially be adapted to introduce the cyano group directly onto a nicotinic acid derivative that already possesses the 6-chloro substituent.
| Starting Material | Reagent(s) | Transformation | Product |
| Nicotinic Acid Derivative | 1. Oxidizing Agent (e.g., m-CPBA) 2. POCl₃ | N-oxidation followed by chlorination | Chlorinated Nicotinic Acid Derivative |
| 4-Halonicotinic Acid | KCN or other cyanide source | Nucleophilic Cyanation | 4-Cyanonicotinic Acid |
| 4-Aminonicotinic Acid | 1. NaNO₂, HCl 2. CuCN | Sandmeyer Reaction | 4-Cyanonicotinic Acid |
| 4-Pyridinecarboxylic Acid | 1. SOCl₂, NH₄OH 2. Dehydrating Agent (e.g., P₂O₅) | Amide formation and dehydration | 4-Cyanopyridine |
Analogous Synthetic Approaches from Related Pyridine Carboxylic Acids
The principles governing the synthesis of functionalized pyridines are broadly applicable. Knowledge from the synthesis of analogous compounds can be directly translated to devise routes for this compound.
Principles of Nucleophilic Aromatic Substitution (SNAr) in Chloropyridine Systems
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings, especially those bearing halogen substituents. researchgate.net The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho and para to the nitrogen (C-2, C-4, and C-6).
The mechanism involves two key steps:
Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a negatively charged intermediate known as a Meisenheimer complex. google.com This step temporarily disrupts the aromaticity of the ring.
Leaving Group Departure : The leaving group is expelled, and the aromaticity of the pyridine ring is restored.
The stability of the Meisenheimer complex is crucial and dictates the reaction's feasibility and regioselectivity. For attack at the 2- and 4-positions, the negative charge in one of the resonance structures of the intermediate can be delocalized onto the electronegative nitrogen atom. nih.gov This provides significant stabilization, making these positions much more reactive towards nucleophiles than the 3-position, where the charge remains distributed only on the carbon atoms of the ring. nih.gov Therefore, in a molecule like 2,4-dichloropyridine, nucleophilic attack will preferentially occur at the 4-position, followed by the 2-position. wikipedia.org This principle is vital when planning the sequential introduction of substituents onto a pyridine core.
| Position of Attack | Key Feature of Intermediate | Reactivity |
| C-2 (ortho) | Negative charge delocalized onto nitrogen | High |
| C-4 (para) | Negative charge delocalized onto nitrogen | High |
| C-3 (meta) | Negative charge only on carbon atoms | Low |
Strategic Functional Group Interconversions on the Pyridine Ring
Functional Group Interconversion (FGI) is a powerful strategy that allows for the manipulation of substituents on a pre-formed pyridine ring. sciencemadness.org This approach provides flexibility in synthesis design, enabling the introduction of functional groups that might not be compatible with the ring-forming reaction conditions.
Key FGI transformations relevant to the synthesis of this compound include:
N-Oxide to Chloropyridine : A pyridine N-oxide can be converted into a 2-chloropyridine. Treatment with phosphorus oxychloride (POCl₃) not only removes the oxygen but also installs a chlorine atom at the 2-position. stackexchange.com This method is a cornerstone of pyridine chemistry.
Halide to Nitrile : A chloro or bromo substituent on the pyridine ring, particularly at the activated 2- or 4-positions, can be readily displaced by a cyanide nucleophile (e.g., KCN, CuCN) via an SNAr reaction to form a cyanopyridine. semanticscholar.org
Carboxylic Acid to Nitrile : A carboxylic acid group can be converted into a nitrile through a two-step process involving the formation of a primary amide, followed by dehydration using reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). d-nb.info More direct, modern methods using photoredox or electrochemical catalysis are also emerging. researchgate.net
Amine to Halide (Sandmeyer Reaction) : An amino group on the pyridine ring can be transformed into a halide. This involves diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and acid) to form a diazonium salt, which is then treated with a copper(I) halide (e.g., CuCl) to introduce the corresponding halogen.
Cyclization and Ring-Closure Reactions in Pyridine Synthesis
Constructing the substituted pyridine ring from acyclic precursors is a fundamental approach in heterocyclic chemistry. chemicalbook.com These methods allow for the incorporation of desired substituents at specific positions from the outset.
Hantzsch Pyridine Synthesis : This classic multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. stackexchange.comsemanticscholar.orgrsc.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine. rsc.orgdcu.ie This method is highly versatile for preparing symmetrically substituted pyridines.
Bohlmann-Rahtz Pyridine Synthesis : This two-step method produces 2,3,6-trisubstituted pyridines. It begins with a Michael addition of an enamine to an ethynyl (B1212043) ketone, forming an aminodiene intermediate. d-nb.info This intermediate then undergoes a thermally induced or acid-catalyzed cyclodehydration to yield the pyridine product. Modifications have been developed to perform the reaction in one pot and under milder conditions.
| Synthesis Name | Components | Key Features |
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Forms a 1,4-dihydropyridine intermediate; requires subsequent oxidation. stackexchange.comrsc.org |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Forms an aminodiene intermediate; requires cyclodehydration. d-nb.info |
Other cyclization strategies include various condensation reactions of 1,5-dicarbonyl compounds with ammonia and cycloaddition reactions, providing diverse routes to functionalized pyridines. chemicalbook.com
Advanced Synthetic Techniques Applicable to this compound Chemistry
Modern synthetic chemistry offers powerful tools that could streamline the synthesis of complex molecules like this compound, often with improved efficiency and regioselectivity.
C-H Functionalization : Direct C-H functionalization has emerged as a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials. For pyridines, which are electron-deficient, this is challenging but achievable. Transition-metal catalysis (e.g., using iridium, rhodium, or palladium) can enable the regioselective introduction of functional groups at specific C-H bonds. For instance, a directed C-H borylation could install a boron functional group at the 4-position, which can then be converted to the cyano group. While C-2 functionalization is common, methods for meta (C-3) and para (C-4) functionalization are rapidly advancing.
Photocatalysis : Visible-light photocatalysis provides a mild and sustainable approach to generate reactive intermediates. This technology can be applied to pyridine chemistry in several ways. For example, photocatalytic methods can facilitate Minisci-type reactions for C-H alkylation or generate pyridinyl radicals from pyridinium (B92312) salts for subsequent coupling reactions. Photocatalytic reactions can also be used for the synthesis of the pyridine ring itself or for functional group interconversions under mild, metal-free conditions. researchgate.net
Flow Chemistry : Continuous-flow reactors offer significant advantages over traditional batch chemistry, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and ease of scalability. For reactions that require harsh conditions, such as some SNAr reactions on unactivated chloropyridines, flow reactors can enable high temperatures (up to 300 °C) with very short residence times. This can overcome high activation barriers, improve yields, and minimize the formation of side products, making it an attractive technique for the synthesis of functionalized pyridines.
One-Pot Multicomponent Reaction Protocols
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation, avoiding the need for isolation of intermediates. nih.gov This approach enhances atom economy and reduces waste. For a target like this compound, an MCR could conceivably assemble the pyridine ring with the necessary functional groups in a convergent manner.
A modified Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an alkynone, could be adapted for this purpose. core.ac.uk A three-component reaction might involve a 1,3-dicarbonyl compound, an ammonia source, and a suitably functionalized alkynone to construct the pyridine core. core.ac.uk Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are also powerful tools for generating highly substituted scaffolds and could be employed to introduce complexity around a pre-formed pyridine ring or in a ring-forming cascade. beilstein-journals.orgorganic-chemistry.org
Key Features of Potential MCR Protocols:
Convergence: Multiple simple starting materials are combined in a single step.
Atom Economy: High incorporation of reactant atoms into the final product.
Efficiency: Reduction in reaction time, solvent use, and purification steps.
Diversity: Allows for the rapid generation of a library of related compounds by varying the starting components. nih.gov
A hypothetical MCR approach could involve the cyclocondensation of a β-enaminonitrile, a 1,3-dicarbonyl compound, and an ammonia source, which upon subsequent chlorination and hydrolysis would yield the target molecule.
Metal-Catalyzed Coupling Reactions in Pyridine Functionalization
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For the functionalization of a pyridine ring to produce this compound, metal-catalyzed cross-coupling reactions would be instrumental.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Negishi couplings, are widely used to introduce substituents onto heteroaromatic cores. mdpi.com For instance, a pre-existing dichlorinated nicotinic acid derivative could undergo a regioselective cyanation at the 4-position using a metal catalyst, such as copper or palladium, with a cyanide source.
Table 1: Examples of Metal-Catalyzed Reactions in Heterocycle Synthesis
| Reaction Name | Metal Catalyst | Bond Formed | Relevance to Pyridine Functionalization |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | C-C | Introduction of aryl or alkyl groups. |
| Negishi Coupling | Palladium/Nickel | C-C | Coupling of organozinc reagents with halides. mdpi.com |
| Buchwald-Hartwig Amination | Palladium/Copper | C-N | Introduction of amino groups. |
| Sonogashira Coupling | Palladium/Copper | C-C (alkyne) | Introduction of alkynyl groups. |
| Cyanation | Palladium/Copper | C-CN | Direct introduction of a nitrile group. |
The synthesis could start from a readily available chloropyridine precursor. The introduction of the cyano group at the C4 position and the carboxylic acid at the C3 position (or their precursors) could be achieved through a series of metal-catalyzed steps. For example, a Grignard addition/oxidation sequence could be used to functionalize the C4 position of a 6-chloronicotinic acid derivative. researchgate.net
Microwave-Assisted Synthetic Methodologies
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. at.uaijnrd.org The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating. ijnrd.org
This technology is highly applicable to the synthesis of heterocyclic compounds. mtak.hu For this compound, MAOS could be employed to accelerate several key steps:
Ring Formation: Cyclocondensation reactions to form the pyridine ring can often be completed in minutes instead of hours. core.ac.uk
Nucleophilic Aromatic Substitution: The displacement of a leaving group on the pyridine ring, such as the introduction of the cyano group, can be significantly expedited. mendeley.com
Hydrolysis: Conversion of an ester or nitrile precursor to the final carboxylic acid can be driven to completion rapidly. ijnrd.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Reaction
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours ijnrd.org |
| Energy Input | Indirect, through vessel walls | Direct, to reaction molecules ijnrd.org |
| Temperature Gradient | Non-uniform | More uniform |
| Typical Yield | Moderate to Good | Good to Excellent rsc.org |
| Side Reactions | More prevalent due to long heating times | Often reduced |
The use of microwave irradiation in a one-pot, multicomponent setup could offer a particularly powerful and efficient route to the target compound, combining the benefits of both strategies. rsc.org
Investigation of Sustainable and Efficient Synthetic Pathways
Modern synthetic chemistry places a strong emphasis on "green chemistry" principles, aiming to develop processes that are environmentally benign and economically viable. The investigation of sustainable pathways for this compound would focus on several key areas:
Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2. Microwave-assisted reactions can sometimes be performed in water or even under solvent-free conditions. mendeley.comrsc.org
Catalysis: Utilizing non-toxic, recyclable catalysts, potentially including biocatalysts (enzymes) or earth-abundant metal catalysts instead of precious metals like palladium.
Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of starting materials into the final product, minimizing waste. nih.gov
A sustainable approach might involve a biocatalytic step to introduce chirality or a specific functional group under mild conditions, or the development of a continuous flow process where reagents are mixed and reacted in a constantly flowing stream, offering better control, safety, and scalability compared to batch processing.
Chemical Transformations and Derivatization Studies of 6 Chloro 4 Cyanonicotinic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification and amide formation.
Esterification Reactions
Esterification of carboxylic acids is a common transformation, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. This is known as Fischer-Speier esterification. The reaction is reversible, and to drive it towards the product, water is often removed, or an excess of the alcohol is used.
General Reaction Scheme for Esterification:
Without specific studies on 6-chloro-4-cyanonicotinic acid, a data table of various alcohols used, reaction conditions, and corresponding ester yields cannot be provided.
Amide Formation Reactions
Amide bonds are typically formed by reacting a carboxylic acid with an amine. This reaction often requires the use of a coupling agent to activate the carboxylic acid and facilitate the nucleophilic attack of the amine. Common coupling agents include carbodiimides (like DCC or EDC) and phosphonium (B103445) salts.
General Reaction Scheme for Amide Formation:
Specific examples of amines reacted with this compound, the coupling agents used, and the resulting amide yields are not available in the searched literature.
Reactivity of the Chloro Substituent
The chloro substituent on the pyridine (B92270) ring is susceptible to nucleophilic substitution and can participate in transition metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions with Various Nucleophiles
The chlorine atom on the electron-deficient pyridine ring can be displaced by various nucleophiles. The reactivity is enhanced by the presence of the electron-withdrawing cyano and carboxylic acid groups. Potential nucleophiles include amines, alkoxides, and thiolates.
General Reaction Scheme for Nucleophilic Aromatic Substitution (SNA r):
Detailed studies on the scope of nucleophiles and the regioselectivity of substitution on this compound are not publicly documented.
Transition Metal-Catalyzed Cross-Coupling Methodologies
The chloro substituent can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Specific conditions (catalyst, ligand, base, solvent) and the scope of coupling partners for this compound have not been reported in the available literature.
Reactivity of the Cyano Group
The cyano (nitrile) group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide intermediate.
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Specific studies on the reactivity of the cyano group in the context of the this compound molecule are not found in the public domain.
Hydrolysis Pathways to Carboxamide and Carboxylic Acid Derivatives
The cyano group of this compound can undergo hydrolysis under controlled conditions to yield either the corresponding carboxamide or dicarboxylic acid derivative.
Carboxamide Formation: Partial hydrolysis of the nitrile function leads to the formation of 6-chloro-4-carboxamidonicotinic acid. This transformation is typically achieved under acidic or basic conditions, with careful control of reaction time and temperature to prevent over-hydrolysis to the dicarboxylic acid. While specific studies on this compound are not extensively detailed in publicly available literature, the hydrolysis of cyanopyridines to their corresponding amides is a well-established reaction. Generally, acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis, on the other hand, proceeds via the attack of a hydroxide (B78521) ion on the nitrile carbon.
Dicarboxylic Acid Formation: Complete hydrolysis of the nitrile group results in the formation of 6-chloro-3,4-pyridinedicarboxylic acid. This reaction typically requires more forcing conditions, such as prolonged heating in the presence of a strong acid or base. The resulting dicarboxylic acid is a versatile intermediate for the synthesis of various heterocyclic systems, including anhydrides and imides. The synthesis of 4-aminonicotinic acid from 3,4-pyridinedicarboxylic acid, obtained through the oxidation of isoquinoline, highlights the utility of such dicarboxylic acids as precursors to other functionalized pyridines. researchgate.net
| Starting Material | Product | Reagents and Conditions |
| This compound | 6-Chloro-4-carboxamidonicotinic acid | Controlled acid or base hydrolysis |
| This compound | 6-Chloro-3,4-pyridinedicarboxylic acid | Strong acid or base, heat |
Reduction Reactions to Amine Functionalities
The cyano group in this compound can be reduced to a primary amine, yielding 6-chloro-4-(aminomethyl)nicotinic acid. This transformation introduces a flexible aminomethyl side chain, which is a common feature in biologically active molecules.
Various reducing agents can be employed for the reduction of nitriles to primary amines. libretexts.org Catalytic hydrogenation, typically using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel, is a common method. mdpi.com Chemical hydrides like lithium aluminum hydride (LiAlH₄) are also effective for this reduction. oiccpress.com However, the choice of reducing agent must be carefully considered to avoid the reduction of the carboxylic acid group and the pyridine ring, or the hydrogenolysis of the chloro substituent. For instance, LiAlH₄ is a powerful reducing agent that can also reduce carboxylic acids to alcohols. chemicalbook.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce nitriles under standard conditions but its reactivity can be enhanced with certain additives. calvin.edu Selective reduction of the nitrile in the presence of other reducible functional groups often requires specific catalytic systems or reaction conditions. calvin.edu
| Starting Material | Product | Reagents and Conditions |
| This compound | 6-Chloro-4-(aminomethyl)nicotinic acid | Catalytic Hydrogenation (e.g., H₂/Pd/C), Chemical Hydrides (e.g., LiAlH₄ with protection of the carboxylic acid) |
Nitrile-Based Cyclization and Annulation Reactions
The cyano group of this compound, in conjunction with the adjacent carboxylic acid, serves as a key structural motif for the construction of fused heterocyclic systems through cyclization and annulation reactions. These reactions are pivotal in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
One important class of fused heterocycles that can be synthesized from derivatives of 4-cyanonicotinic acid are pyrimido[4,5-d]pyrimidines. nih.govmdpi.com These compounds are often prepared from 4-aminopyrimidine-5-carbonitrile (B127032) precursors, which can be conceptually derived from 4-amino-6-chloro-5-cyanonicotinic acid. The general synthetic strategy involves the reaction of the aminonitrile with a suitable one-carbon synthon, such as an orthoester or dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to construct the second pyrimidine (B1678525) ring. mdpi.com For example, the reaction of a 4-aminopyrimidine-5-carbonitrile with triethyl orthoformate can lead to the formation of an intermediate that cyclizes to the pyrimido[4,5-d]pyrimidine (B13093195) core. mdpi.com
While direct cyclization of this compound with dinucleophiles is not extensively documented, its derivatives, particularly the corresponding amino-substituted analogs, are valuable precursors for such transformations. The reaction of this compound with hydrazine, for instance, could potentially lead to the formation of a pyrazolo[3,4-d]pyridine derivative, another important heterocyclic scaffold.
| Precursor | Fused Heterocycle | General Reaction Type |
| 4-Aminopyrimidine-5-carbonitrile derivatives | Pyrimido[4,5-d]pyrimidines | Cyclocondensation with one-carbon synthons |
| This compound derivatives | Fused Pyridines (e.g., Pyrazolo[3,4-d]pyridines) | Cyclocondensation with dinucleophiles |
Site-Specific Transformations on the Pyridine Heterocycle
The chlorine atom at the 6-position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of substituents at this position, further diversifying the chemical space accessible from this starting material. The electron-withdrawing nature of the cyano and carboxylic acid groups enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack.
Substitution with Amines: The reaction of this compound with various primary and secondary amines can lead to the corresponding 6-amino-4-cyanonicotinic acid derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The resulting amino-substituted nicotinic acids are valuable intermediates in the synthesis of various biologically active compounds. The synthesis of 6-amino-4-chloronicotinic acid has been reported, indicating the feasibility of introducing an amino group onto the pyridine ring. bldpharm.comrlavie.com
Substitution with Alkoxides: The chloro group can also be displaced by alkoxides, such as sodium methoxide (B1231860) or ethoxide, to yield 6-alkoxy-4-cyanonicotinic acid derivatives. These reactions are generally performed by heating the chloropyridine with the corresponding alcohol in the presence of a base, or with a pre-formed sodium alkoxide. The resulting alkoxy-substituted pyridines are also important synthetic intermediates.
The regioselectivity of nucleophilic aromatic substitution on substituted chloropyridines is well-established, and the presence of activating groups, such as the cyano and carboxyl groups in the target molecule, directs the substitution to the position of the chlorine atom.
| Starting Material | Nucleophile | Product |
| This compound | Primary or Secondary Amine | 6-Amino-4-cyanonicotinic acid derivative |
| This compound | Alkoxide (e.g., NaOMe) | 6-Alkoxy-4-cyanonicotinic acid derivative |
Role As a Synthetic Intermediate in Heterocyclic Chemistry
Precursor for Novel Pyridine (B92270) Architectures
6-Chloro-4-cyanonicotinic acid is a highly functionalized pyridine derivative that serves as a versatile starting material for novel pyridine-based structures. The reactivity of its three distinct functional groups—carboxylic acid, chloro, and cyano—can be selectively addressed to build diverse molecular frameworks.
The carboxylic acid group can undergo standard transformations such as esterification or amidation, allowing for the introduction of a wide variety of substituents.
The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution, enabling the incorporation of amines, alcohols, thiols, and other nucleophiles. This is a common strategy for functionalizing pyridine rings.
The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or used to construct heterocyclic rings.
This multifunctionality allows for a programmed, stepwise synthesis, making it a valuable building block for creating complex pyridine-containing molecules and libraries of compounds for screening purposes.
Building Block for Fused Heterocyclic Systems
The strategic placement of reactive groups on a core scaffold is a cornerstone of heterocyclic synthesis. While direct synthetic applications for this compound are not widely reported for the following fused systems, extensive research illustrates the utility of its isomer, 6-chloro-5-cyanonicotinic acid , as a key precursor. sioc-journal.cnresearchgate.netresearchgate.net
Research has demonstrated that the isomer 6-chloro-5-cyanonicotinic acid can be effectively used to synthesize 2,4-diaminoquinazoline derivatives. sioc-journal.cnresearchgate.net The synthetic strategy typically involves an initial acylation reaction with an appropriate amine, followed by a ring-closure reaction to form the fused quinazoline (B50416) system. This method is noted for being simple and efficient, with yields often exceeding 65%. sioc-journal.cnresearchgate.net
The general pathway involves the reaction of the nicotinic acid derivative with a substituted aniline (B41778) to form an amide intermediate. This intermediate then undergoes intramolecular cyclization, driven by the cyano group, to construct the pyrimidine (B1678525) ring fused to the aromatic system, yielding the quinazoline core.
Table 1: Synthesis of Quinazoline Derivatives from Isomeric Precursors
| Starting Material | Product Class | Reaction Type | Reported Yield | Reference |
|---|---|---|---|---|
| 6-chloro-5-cyanonicotinic acid | 2,4-Diaminoquinazolines | Acylation, Ring-closure | >65% | sioc-journal.cn, researchgate.net |
This table presents data for the synthesis of quinazoline derivatives using starting materials analogous or isomeric to this compound.
The same isomeric precursor, 6-chloro-5-cyanonicotinic acid , is also a documented starting material for the synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines. sioc-journal.cnresearchgate.net This class of compounds is of significant interest due to its wide range of biological activities. The synthesis follows a similar logic to the quinazoline formation, where the ortho-amino-cyano functionality on the pyridine ring is pivotal.
The process involves an acylation reaction followed by a ring-closure (cyclization) step. sioc-journal.cnresearchgate.netresearchgate.net This transformation constructs the pyrimidine ring fused to the initial pyridine core, resulting in the pyrido[2,3-d]pyrimidine (B1209978) scaffold. The efficiency of this method highlights the utility of chloro-cyanonicotinic acids in building such fused N-heterocyclic systems. sioc-journal.cn
Table 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Starting Material | Product Class | Reaction Type | Reported Yield | Reference |
|---|
This table outlines the synthesis of pyrido[2,3-d]pyrimidine derivatives from the isomer 6-chloro-5-cyanonicotinic acid.
The synthesis of imidazole (B134444) derivatives typically proceeds through well-established methods such as the Debus-Radziszewski synthesis, the van Leusen reaction, or from α-haloketones and amidines. A review of the available scientific literature did not yield specific examples or methods for the formation of imidazole derivatives starting from this compound or its isomers. This suggests that this particular application is not a common or documented synthetic route.
The construction of fused heterocyclic systems is a major focus of synthetic chemistry. researchgate.netscience.gov Functionalized precursors like this compound are ideal candidates for such endeavors. The combination of the chloro, cyano, and carboxylic acid groups allows for various cyclization strategies. For instance, reaction with binucleophiles could lead to the formation of diverse fused pyridine systems. While specific examples for this compound are sparse, the general principle is well-established with other substituted nicotinic acids, which are used to build a variety of fused heterocycles. researchgate.net
Utilization in the Construction of Complex Organic Molecules
The utility of this compound extends to its role as a versatile building block in the synthesis of more complex organic molecules. Its structural features are valuable in medicinal chemistry and materials science. vulcanchem.com As an intermediate, it can be incorporated into larger molecular structures, with each functional group providing a point for further elaboration or for tuning the electronic and physical properties of the final compound. For example, related 6-chloronicotinic acid derivatives serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.comnih.gov The presence of the additional cyano group in this compound provides an extra layer of synthetic versatility for creating novel and complex chemical entities.
Advanced Analytical and Spectroscopic Research on 6 Chloro 4 Cyanonicotinic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 6-Chloro-4-cyanonicotinic acid. weebly.combbhegdecollege.com By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete picture of the molecular skeleton and connectivity can be assembled. ipb.ptchemconnections.org
For this compound, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. Due to the electron-withdrawing effects of the chloro, cyano, and carboxylic acid groups, these protons would be significantly deshielded, appearing at a downfield chemical shift. The proton at the C-2 position and the proton at the C-5 position will appear as singlets, as they lack adjacent protons for spin-spin coupling.
The ¹³C NMR spectrum provides complementary information, revealing signals for each unique carbon atom in the molecule. The carbon atoms of the nitrile (-C≡N) and carboxylic acid (-COOH) groups have characteristic chemical shifts. The four carbon atoms of the pyridine ring will also exhibit distinct resonances, with their positions influenced by the attached substituents. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between quaternary, CH, CH₂, and CH₃ carbons, although only quaternary and CH carbons are present in the parent molecule's ring. careerendeavour.com
Advanced 2D NMR techniques are employed for more complex derivatives to establish definitive connectivity. researchgate.net Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. For establishing long-range connectivity, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is paramount, as it reveals couplings between protons and carbons separated by two or three bonds, which is critical for piecing together the entire molecular framework, especially around the quaternary carbons. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | H-2 | 8.8 - 9.2 | Singlet (s) |
| H-5 | 8.0 - 8.4 | Singlet (s) | |
| ¹³C | C-2 | 150 - 155 | CH |
| C-3 | 130 - 135 | C (Quaternary) | |
| C-4 | 120 - 125 | C (Quaternary) | |
| C-5 | 140 - 145 | CH | |
| C-6 | 155 - 160 | C (Quaternary) | |
| -COOH | 165 - 170 | C (Quaternary) | |
| -CN | 115 - 120 | C (Quaternary) |
High-Resolution Mass Spectrometry for Reaction Monitoring and Definitive Product Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of synthesized compounds, offering unparalleled precision in mass measurement. labmanager.com This capability allows for the determination of a molecule's elemental composition with high confidence, which is a critical step in confirming its identity. hilarispublisher.com For this compound (C₇H₃ClN₂O₂), HRMS can measure the mass-to-charge ratio (m/z) of its molecular ion to within a few parts per million (ppm), effectively distinguishing it from other potential compounds with the same nominal mass. nih.gov
When coupled with liquid chromatography (LC-HRMS), this technique becomes a powerful tool for monitoring the progress of a chemical reaction in real-time. nih.gov Aliquots can be taken from a reaction mixture and analyzed to track the depletion of starting materials and the formation of the desired product, as well as any intermediates or byproducts. This provides invaluable information for optimizing reaction conditions such as temperature, time, and catalyst loading.
Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument provide definitive structural information. The molecular ion of this compound can be isolated, fragmented, and the resulting fragment ions analyzed. The fragmentation pattern serves as a structural fingerprint. Expected fragmentation pathways would include the loss of small, stable molecules such as CO₂, H₂O, or the cleavage of the chloro or cyano groups, providing unequivocal evidence for the presence and connectivity of these functional groups.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₃ClN₂O₂ |
| Monoisotopic Mass | 181.9883 Da |
| Instrumentation | Orbitrap, FT-ICR |
| Mass Accuracy | < 5 ppm |
| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺ |
| Common Adducts (Negative Ion Mode) | [M-H]⁻ |
| Predicted Major Fragments | [M-Cl]⁺, [M-COOH]⁺, [M-CN]⁻ |
X-ray Crystallography for Determination of Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles that define the molecule's conformation. nih.gov For a planar aromatic system like this compound, X-ray analysis would confirm the planarity of the pyridine ring and the relative orientations of the substituent groups.
The process involves growing a high-quality single crystal of the compound, which can be a rate-limiting step. dtic.mil Once a suitable crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is measured. wikipedia.orgnih.gov This pattern is then used to calculate an electron density map, from which the molecular structure is built and refined.
Table 3: Potential Crystallographic Data for a Substituted Nicotinic Acid Derivative Note: This table represents typical data obtained from an X-ray crystallography experiment on a related compound, as specific data for this compound is not publicly available.
| Parameter | Example Value | Information Provided |
| Crystal System | Monoclinic | Symmetry of the unit cell |
| Space Group | P2₁/c | Arrangement of molecules in the unit cell |
| Unit Cell Dimensions | a = 4.2 Å, b = 5.1 Å, c = 26.0 Å | Size and shape of the repeating unit |
| Bond Length (C=O) | ~1.25 Å | Nature of the carbonyl bond |
| Bond Angle (C-C-C) | ~120° | Geometry of the pyridine ring |
| Hydrogen Bond (O-H···N) | ~2.6 Å | Strength and nature of intermolecular forces |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. edinst.com These methods are complementary and provide a characteristic "fingerprint" spectrum that is unique to the compound, allowing for rapid identification and functional group analysis. mt.com
In the IR spectrum of this compound, distinct absorption bands corresponding to its specific functional groups would be observed. The O-H stretch of the carboxylic acid group would appear as a very broad band, typically in the 2500-3300 cm⁻¹ region. The C=O (carbonyl) stretch would be a strong, sharp peak around 1700-1730 cm⁻¹. The C≡N (nitrile) stretch gives a characteristic absorption of medium intensity in the 2220-2260 cm⁻¹ range. Vibrations associated with the aromatic ring and the C-Cl bond would be found in the fingerprint region (below 1600 cm⁻¹).
Raman spectroscopy offers complementary information. While the O-H stretch is typically weak in Raman, the C≡N and the symmetric vibrations of the pyridine ring often produce strong Raman scattering signals. mt.com This makes Raman spectroscopy particularly useful for analyzing the aromatic skeleton and the nitrile group, especially in aqueous media where the strong IR absorption of water can obscure other signals. edinst.com Computational methods are often used alongside experimental work to assign the observed vibrational frequencies to specific atomic motions within the molecule. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Characteristic Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | IR | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | IR | 1700 - 1730 | Sharp, Strong |
| Nitrile | C≡N stretch | IR, Raman | 2220 - 2260 | Medium (IR), Strong (Raman) |
| Pyridine Ring | C=C, C=N stretches | IR, Raman | 1400 - 1600 | Medium to Strong |
| Chloroalkane | C-Cl stretch | IR | 600 - 800 | Medium to Strong |
Advanced Chromatographic Methods for Purification and Purity Assessment (e.g., Preparative High-Performance Liquid Chromatography)
Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity. warwick.ac.uk Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful technique for isolating target compounds like this compound from crude reaction mixtures on a milligram to gram scale. shimadzu.comknauer.net
The principle involves injecting the mixture onto a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the components between the two phases. For a polar, acidic compound like this compound, reversed-phase HPLC is commonly employed. mdpi.com This utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water (often buffered and containing an acid like formic or trifluoroacetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol.
By applying a gradient (i.e., changing the mobile phase composition over time), components are eluted from the column at different times. A detector (commonly UV-Vis) monitors the column effluent, and the fractions corresponding to the desired product peak are collected.
Analytical HPLC, using smaller columns and lower flow rates, is then used to assess the purity of the collected fractions. warwick.ac.uk By integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram, the purity can be accurately quantified, often to levels exceeding 95% or 99%.
Table 5: Typical Parameters for Preparative HPLC Purification
| Parameter | Setting/Value | Purpose |
| Technique | Reversed-Phase Preparative HPLC | Purification of polar compounds |
| Stationary Phase | C18-bonded silica | Nonpolar phase for interaction |
| Mobile Phase A | Water + 0.1% Formic Acid | Polar aqueous component, controls pH |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier, controls elution strength |
| Elution Mode | Gradient (e.g., 5% to 95% B over 30 min) | To separate compounds with different polarities |
| Flow Rate | 20 - 100 mL/min (scale-dependent) | To process larger sample amounts |
| Detection | UV-Vis (e.g., at 254 nm or 280 nm) | To monitor elution of aromatic compounds |
Computational Chemistry and Reaction Mechanism Studies
Density Functional Theory (DFT) Calculations for Elucidation of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. Application of DFT calculations to 6-chloro-4-cyanonicotinic acid would provide fundamental insights into its molecular geometry and electronic properties.
By solving the Kohn-Sham equations, DFT methods can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would involve optimizing the geometry to find the lowest energy conformation. The resulting data would reveal the precise spatial arrangement of the chloro, cyano, and carboxylic acid functional groups on the pyridine (B92270) ring.
Furthermore, DFT calculations would illuminate the electronic structure of the molecule. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. The energy and distribution of these orbitals are fundamental indicators of chemical reactivity, highlighting regions of the molecule susceptible to nucleophilic or electrophilic attack. Visualization of the electrostatic potential map would further identify electron-rich and electron-deficient areas, offering a more intuitive picture of its reactive sites.
Mechanistic Investigations of Key Chemical Transformations
Understanding the mechanisms of chemical reactions involving this compound is pivotal for predicting its behavior and designing new synthetic routes. Computational methods can be employed to model and analyze these transformations at a molecular level.
Elucidation of Nucleophilic Addition Pathways
The pyridine ring, particularly with electron-withdrawing substituents like the chloro and cyano groups, is susceptible to nucleophilic attack. Computational studies could elucidate the pathways of nucleophilic addition to the carbon atoms of the pyridine ring. By modeling the approach of a generic nucleophile, it would be possible to map the potential energy surface and identify the most favorable sites for addition. This would involve calculating the activation barriers for addition at different positions, thus predicting the regioselectivity of such reactions.
Study of Rearrangement Mechanisms
The possibility of molecular rearrangements in this compound under specific reaction conditions could also be investigated computationally. Theoretical modeling can be used to explore potential rearrangement pathways, such as the migration of the chloro or cyano group. By calculating the energies of intermediates and transition states, the feasibility of different rearrangement mechanisms can be assessed.
Analysis of Transition States and Activation Energies
For any proposed reaction mechanism, the identification and characterization of the transition state are of paramount importance. The transition state represents the highest energy point along the reaction coordinate and is the bottleneck of the reaction. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state gives the activation energy, a critical parameter that governs the reaction rate. For transformations involving this compound, these calculations would provide quantitative insights into the kinetics of the processes.
Prediction of Reactivity and Selectivity in Novel Transformations
A significant advantage of computational chemistry is its predictive power. Based on the calculated electronic structure and the understanding of potential reaction mechanisms, it is possible to predict the reactivity and selectivity of this compound in novel, yet-to-be-explored chemical transformations. For instance, by calculating reactivity indices derived from DFT, such as Fukui functions or local softness, one can predict which atoms are most likely to participate in a given reaction. This predictive capability can guide experimental efforts by narrowing down the search for new and efficient synthetic methodologies.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations can offer insights into the behavior of a larger ensemble of molecules over time. For this compound, MD simulations could be employed to explore its conformational landscape, particularly the orientation of the carboxylic acid group relative to the pyridine ring.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in the presence of solvent molecules or other reactants, it is possible to understand the nature and strength of non-covalent interactions such as hydrogen bonding and halogen bonding. These interactions can play a crucial role in the solubility, crystal packing, and reactivity of the compound.
Q & A
Q. What are the critical safety protocols for handling 6-Chloro-4-cyanonicotinic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use gloves, lab coats, and safety goggles to avoid skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes and seek medical attention .
- Ventilation: Ensure adequate fume hood ventilation to prevent inhalation of dust or vapors. Avoid working in confined spaces without airflow control .
- Spill Management: Collect spilled material using non-sparking tools, place in sealed containers, and dispose of according to hazardous waste regulations. Avoid environmental contamination .
- Fire Safety: Use CO₂, dry chemical, or foam for fire suppression. Toxic gases (e.g., HCl, NOₓ) may form during decomposition; firefighters should use self-contained breathing apparatus .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the structure, particularly the cyano (-CN) and chloro (-Cl) substituents. Compare chemical shifts with analogous nicotinic acid derivatives .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative/positive ion mode can confirm molecular weight (C₇H₃ClN₂O₂, MW 186.57) and detect impurities .
- Elemental Analysis: Validate %C, %H, %N, and %Cl to ensure stoichiometric consistency .
Q. Table 1: Key Analytical Techniques for Characterization
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Structural confirmation | Deuterated solvent (e.g., DMSO-d₆), 400–600 MHz |
| HPLC | Purity assessment | C18 column, 70:30 acetonitrile:water, 1.0 mL/min flow rate |
| ESI-MS | Molecular weight verification | Negative ion mode, m/z 185–187 (M-H⁻) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the synthesis yield of this compound derivatives?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between temperature (80–120°C), catalyst (e.g., Pd/C), and solvent (DMF vs. THF) .
- Kinetic Studies: Monitor reaction progress via in-situ FTIR or HPLC to determine optimal reaction time and avoid side products (e.g., over-cyanation) .
- Purification Strategies: Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .
Q. Table 2: Example Optimization Parameters
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 80–120°C | 100°C | Maximizes cyclization efficiency |
| Catalyst (Pd/C) | 1–5 mol% | 3 mol% | Balances cost and activity |
| Solvent | DMF, THF | DMF | Enhances solubility of intermediates |
Q. What strategies resolve contradictions in published data on the compound’s thermal stability and decomposition pathways?
Methodological Answer:
- Comparative Methodology Review: Replicate conflicting studies under standardized conditions (e.g., TGA at 10°C/min under N₂). Differences in heating rates or atmosphere (O₂ vs. N₂) may explain discrepancies .
- Error Analysis: Quantify uncertainties in DSC/TGA measurements (e.g., ±2°C for onset decomposition temperature). Use triplicate runs to assess reproducibility .
- Computational Modeling: Apply density functional theory (DFT) to predict bond dissociation energies (e.g., C-Cl vs. C-CN bonds) and identify likely decomposition products (e.g., HCl release) .
Q. How can computational chemistry enhance understanding of this compound’s reactivity in drug design?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). Focus on the cyano group’s electron-withdrawing effects on binding affinity .
- Molecular Dynamics (MD) Simulations: Simulate solvation effects in aqueous/PBS buffers to predict stability and aggregation tendencies .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with experimental bioactivity data to guide derivative synthesis .
Q. What experimental designs are recommended for studying the compound’s environmental fate and degradation products?
Methodological Answer:
- Photolysis Studies: Exclude solutions to UV light (λ = 254–365 nm) and monitor degradation via LC-MS. Identify intermediates (e.g., hydroxylated derivatives) .
- Biodegradation Assays: Use OECD 301B guidelines with activated sludge to assess microbial breakdown. Measure residual compound via HPLC-UV .
- Ecotoxicology: Perform Daphnia magna or algae growth inhibition tests to evaluate acute toxicity (EC₅₀) of parent compound and degradation products .
Guidance for Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
